6-(4-fluorophenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b]thiazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-(4-fluorophenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b]thiazole-3-carboxamide” is a chemical compound . It has been studied for its potential therapeutic applications .
Synthesis Analysis
The synthesis of imidazole-fused imidazo[2,1-b][1,3,4]thiadiazole analogues, which are structurally similar to the compound , has been reported . These compounds were synthesized and their antibacterial and antifungal activities were evaluated .
Applications De Recherche Scientifique
Anticancer Potential
A chemical derivative of 6-(4-fluorophenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b]thiazole-3-carboxamide, specifically the 2-aralkyl-5-substituted-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazole derivatives, showed promising anticancer properties. The studies revealed significant cytotoxicity against leukemia cells, with certain derivatives inducing apoptosis, a form of programmed cell death critical in cancer treatment. The compound's cytotoxic mechanism was explored through FACS analysis, mitochondrial membrane potential, and DNA fragmentation studies, highlighting its potential as a chemotherapeutic agent (Karki et al., 2011).
BRAF Inhibition for Cancer Treatment
Similar structural derivatives of the compound, with 3-fluorophenyl at position 6 of imidazo[2,1-b]thiazole and a pyrimidine ring at position 5, were designed and synthesized. These derivatives demonstrated cytotoxic activity against colon cancer and melanoma cell lines, indicating their potential as BRAF inhibitors for cancer treatment. Compound 15h specifically exhibited a potent inhibitory effect against V600EBRAF, a mutation associated with various cancers (Abdel‐Maksoud et al., 2019).
Antimicrobial and Antituberculosis Activity
Newly synthesized compounds bearing the imidazo[2,1-b]thiazole moiety were evaluated for antimicrobial activities against a range of pathogens, including Mycobacterium tuberculosis. Some compounds exhibited promising activities, suggesting the potential use of this chemical structure in developing new antimicrobial and antituberculosis agents (Güzeldemirci & Küçükbasmacı, 2010).
Anti-Inflammatory Potential
Derivatives of imidazo[2,1-b][1,3]thiazine, structurally related to this compound, were synthesized and indicated as potential anti-inflammatory agents. The drug-like properties of these compounds were analyzed, and some showed promising pharmacological properties, indicating their potential for further research and development as anti-inflammatory drugs (Biointerface Research in Applied Chemistry, 2022).
Radiosensitizing Properties in Cancer Treatment
The compound's derivatives have been reported as effective radiosensitizers, particularly against liver cancer and melanoma cell lines. These compounds enhanced the effectiveness of radiation therapy by increasing DNA fragmentation, thereby acting as potent anticarcinogenic compounds (Majalakere et al., 2020).
Propriétés
IUPAC Name |
6-(4-fluorophenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O3S2/c19-12-3-1-11(2-4-12)15-9-23-16(10-27-18(23)22-15)17(24)21-13-5-7-14(8-6-13)28(20,25)26/h1-10H,(H,21,24)(H2,20,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDFTQUQWXZFFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=CSC3=N2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.